SARS-CoV-2 nsp14-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 nsp14-IN-1 is a compound that has garnered significant attention due to its potential as an inhibitor of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the viral life cycle, particularly in RNA replication and transcription. The compound’s ability to inhibit nsp14 makes it a promising candidate for antiviral drug development, especially in the context of the COVID-19 pandemic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 nsp14-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Final Coupling Reaction: The final step often involves coupling the intermediates under controlled conditions, such as specific temperatures and pH levels, to form the desired compound
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 nsp14-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
SARS-CoV-2 nsp14-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of nsp14 inhibitors.
Biology: It is employed in biological assays to investigate its effects on viral replication and transcription.
Medicine: this compound is a potential candidate for antiviral drug development, particularly for treating COVID-19 and other coronavirus-related diseases.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
SARS-CoV-2 nsp14-IN-1 exerts its effects by inhibiting the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein has two main functions: an exonuclease activity that is involved in RNA proofreading and a guanine-N7-methyltransferase activity that is crucial for mRNA capping. By inhibiting these activities, the compound disrupts viral RNA replication and transcription, thereby reducing viral proliferation .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to SARS-CoV-2 nsp14-IN-1 in terms of their inhibitory effects on nsp14. These include:
Patulin: An inhibitor of nsp14 exoribonuclease activity.
Aurintricarboxylic Acid: Another inhibitor of nsp14 exoribonuclease activity.
Ebselen: Known to inhibit both nsp14 and the major protease of SARS-CoV-2
Uniqueness
What sets this compound apart from these similar compounds is its dual inhibitory action on both the exonuclease and methyltransferase activities of nsp14. This dual action enhances its potential as a comprehensive antiviral agent, making it a unique and promising candidate for further development .
Properties
Molecular Formula |
C20H20N6O5S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H20N6O5S/c21-18-15-19(23-9-22-18)26(10-24-15)20-17(28)16(27)14(31-20)8-25-32(29,30)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,14,16-17,20,25,27-28H,8H2,(H2,21,22,23)/t14-,16-,17-,20-/m1/s1 |
InChI Key |
LQKQDYIGEWTUDG-WVSUBDOOSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.